molecular formula C9H14O B069989 1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone CAS No. 173829-76-0

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone

Cat. No. B069989
M. Wt: 138.21 g/mol
InChI Key: NOIXTXNVVHQUTG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as trans-2-methylcyclobutylvinyl ketone and has a molecular formula of C9H14O. In

Mechanism Of Action

The mechanism of action of 1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is not well understood. However, studies have shown that it can act as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to have insecticidal activity against the mosquito species Aedes aegypti. Moreover, it has been shown to have cytotoxic activity against cancer cell lines such as MCF-7 and HT-29. It has also been shown to have anti-inflammatory activity in vitro.

Advantages And Limitations For Lab Experiments

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can undergo nucleophilic addition reactions with various nucleophiles, which can complicate experiments. Moreover, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone. One direction is to investigate its potential as an insecticide and to develop more effective and environmentally friendly insecticides based on this compound. Another direction is to investigate its potential as a precursor for the synthesis of pharmaceuticals. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone can be synthesized through various methods. One of the commonly used methods is the reaction of 2-methylcyclobutanone with acetaldehyde in the presence of a strong base. Another method involves the reaction of 2-methylcyclobutanone with vinyl magnesium bromide followed by oxidation with hydrogen peroxide.

Scientific Research Applications

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has various scientific research applications. It has been used as a building block in the synthesis of various organic compounds. It has also been used as a starting material in the synthesis of natural products such as (-)-cyclophellitol and (+)-neopeltolide. Moreover, 1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been investigated for its potential as an insecticide and as a precursor for the synthesis of pharmaceuticals.

properties

CAS RN

173829-76-0

Product Name

1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(1S,2S)-2-ethenyl-2-methylcyclobutyl]ethanone

InChI

InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3/t8-,9-/m1/s1

InChI Key

NOIXTXNVVHQUTG-RKDXNWHRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]1(C)C=C

SMILES

CC(=O)C1CCC1(C)C=C

Canonical SMILES

CC(=O)C1CCC1(C)C=C

synonyms

Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)-, (1S-cis)- (9CI)

Origin of Product

United States

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